REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(O)(=[O:11])C.OO>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N+:3]=1[O-:11]
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Name
|
|
Quantity
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100 g
|
Type
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reactant
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Smiles
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CC1=NC=C(C=C1)O
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Name
|
|
Quantity
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600 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
is heated on a steam bath
|
Type
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CUSTOM
|
Details
|
the resulting solution is evaporated
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Type
|
CUSTOM
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Details
|
to leave a residue
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Type
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CUSTOM
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Details
|
The last traces of water from the residue are removed azeotropically with isopropanol
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Type
|
CUSTOM
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Details
|
to give a yellow solid
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Type
|
CUSTOM
|
Details
|
This solid is recrystallized from ethanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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CC1=[N+](C=C(C=C1)O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |